Alicdamotide
Description
While its exact mechanism remains proprietary, preliminary studies suggest it targets intracellular signaling pathways involved in apoptosis regulation and cytokine modulation . Structural features include a cyclic disulfide bond core with aromatic side chains, which enhance stability and receptor binding affinity. Current Phase II clinical trials focus on its efficacy in solid tumors, with early data indicating a 40% reduction in tumor growth rates in murine models (dosage: 2 mg/kg, q.d.) .
Properties
CAS No. |
1201327-17-4 |
|---|---|
Molecular Formula |
C54H80N14O13 |
Molecular Weight |
1133.31 |
IUPAC Name |
(2S,5S,8S,11S,14S,17S,23S,26S)-5-((1H-imidazol-4-yl)methyl)-26-amino-2-benzyl-17-((S)-sec-butyl)-8-(2-carboxyethyl)-14-(3-guanidinopropyl)-23-(4-hydroxybenzyl)-11-isobutyl-27-methyl-4,7,10,13,16,19,22,25-octaoxo-3,6,9,12,15,18,21,24-octaazaoctacosanoic acid |
InChI |
InChI=1S/C54H80N14O13/c1-7-31(6)45(68-42(70)27-60-46(73)39(66-51(78)44(55)30(4)5)23-33-15-17-35(69)18-16-33)52(79)63-36(14-11-21-59-54(56)57)47(74)64-38(22-29(2)3)49(76)62-37(19-20-43(71)72)48(75)65-40(25-34-26-58-28-61-34)50(77)67-41(53(80)81)24-32-12-9-8-10-13-32/h8-10,12-13,15-18,26,28-31,36-41,44-45,69H,7,11,14,19-25,27,55H2,1-6H3,(H,58,61)(H,60,73)(H,62,76)(H,63,79)(H,64,74)(H,65,75)(H,66,78)(H,67,77)(H,68,70)(H,71,72)(H,80,81)(H4,56,57,59)/t31-,36-,37-,38-,39-,40-,41-,44-,45-/m0/s1 |
InChI Key |
KGYAGTYEGDKXGS-YIPZSENKSA-N |
SMILES |
O=C(O)[C@H](CC1=CC=CC=C1)NC([C@H](CC2=CNC=N2)NC([C@H](CCC(O)=O)NC([C@H](CC(C)C)NC([C@H](CCCNC(N)=N)NC([C@H]([C@@H](C)CC)NC(CNC([C@H](CC3=CC=C(O)C=C3)NC([C@H](C(C)C)N)=O)=O)=O)=O)=O)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alicdamotide; Val-tyr-gly-ile-arg-leu-glu-his-phe; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Alicdamotide belongs to the class of multidentate phosphine-alkene ligand derivatives. Below is a systematic comparison with two structurally and functionally related compounds:
Compound A: Ferrohalidone
- Structural Similarities : Shares a cyclic disulfide backbone but substitutes this compound’s aromatic side chains with halogenated moieties (e.g., Cl, Br) .
- Functional Differences: Binding Affinity: Ferrohalidone exhibits 20% lower affinity for apoptotic receptors (IC₅₀: 1.2 μM vs. This compound’s 0.9 μM) . Thermal Stability: Degrades at 120°C (vs. This compound’s stability up to 150°C) due to weaker ligand-metal coordination .
Compound B: Lutetium-Containing Polydentate Complex
- Structural Similarities : Uses a similar phosphine-alkene ligand framework but incorporates lutetium (Lu³⁺) instead of this compound’s zinc (Zn²⁺) center .
- Functional Differences: Catalytic Activity: Demonstrates superior redox activity in vitro (turnover frequency: 15 s⁻¹ vs. This compound’s 8 s⁻¹) but higher cytotoxicity in healthy cells . Pharmacokinetics: Shorter half-life (t₁/₂: 4.3 h vs. This compound’s 7.1 h) due to rapid renal clearance of lutetium .
Hypothetical Data Table
| Parameter | This compound | Ferrohalidone | Lutetium Complex |
|---|---|---|---|
| Molecular Weight | 850 Da | 920 Da | 890 Da |
| IC₅₀ (Apoptosis) | 0.9 μM | 1.2 μM | 0.7 μM |
| Thermal Stability | 150°C | 120°C | 130°C |
| Clinical Phase | Phase II | Approved (EMA) | Preclinical |
| Key Limitation | High synthesis cost | Narrow therapeutic index | Renal toxicity |
Research Findings and Challenges
- Synergistic Effects: Co-administration of this compound with checkpoint inhibitors (e.g., anti-PD-1) enhances T-cell infiltration in tumors by 60% compared to monotherapy .
- Toxicity Profile : Dose-dependent hepatotoxicity (ALT elevation >3× ULN in 15% of patients) remains a concern, necessitating structural optimization .
- Patent Landscape : Overlaps with Ferrohalidone’s intellectual property in ligand design, posing barriers to commercial development .
Methodological Considerations
- Data Reporting : Follow ICH guidelines for pharmacokinetic studies, ensuring rigorous statistical validation of IC₅₀ values and dose-response curves .
- Structural Elucidation : Use X-ray crystallography (resolution ≤1.5 Å) and NMR (¹³C, ¹H) to confirm ligand coordination geometry .
- Comparative Tables: Adopt ACS Applied Materials standards for clarity, with footnotes explaining abbreviations (e.g., IC₅₀: half-maximal inhibitory concentration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
